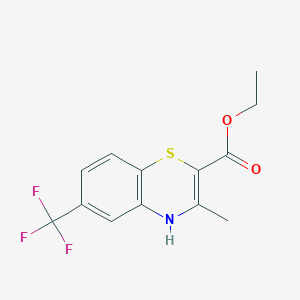![molecular formula C20H15N5OS2 B14949956 2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B14949956.png)
2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-Amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound with a molecular formula of C20H15N5OS2 and a molecular mass of 405.50 g/mol . This compound features a pyridine ring substituted with amino, cyano, and thienyl groups, connected via a sulfanyl linkage to an acetamide moiety bearing a methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiophenes, which undergo various functional group transformations such as nitration, reduction, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and scalability, incorporating steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{[6-Amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to favor the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted pyridines, depending on the specific reaction pathway and conditions .
Scientific Research Applications
2-{[6-Amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-Amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide
- 2-{[6-Amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-methylphenyl group, in particular, may confer distinct steric and electronic properties, affecting its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C20H15N5OS2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H15N5OS2/c1-12-5-2-3-6-15(12)24-17(26)11-28-20-14(10-22)18(16-7-4-8-27-16)13(9-21)19(23)25-20/h2-8H,11H2,1H3,(H2,23,25)(H,24,26) |
InChI Key |
YYUSEIHFDFJHHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(Z)-diazene-1,2-diyldi-1,2,5-oxadiazole-4,3-diyl]diacetic acid](/img/structure/B14949874.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949882.png)
methanone](/img/structure/B14949890.png)
![(3E)-3-[(2,4-dibromo-6-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949897.png)
![Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]-](/img/structure/B14949899.png)
![2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)
![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)
![N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B14949921.png)




![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14949949.png)
![2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14949951.png)
